Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
CAS No.: 324568-52-7
Cat. No.: VC21446015
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324568-52-7 |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.4g/mol |
| IUPAC Name | ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19) |
| Standard InChI Key | PGVIRPTYJZFNOW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N |
Introduction
Chemical Identity and Structural Properties
Basic Identification
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a thiophene derivative with several functional groups attached to its core structure. The compound is primarily identified through the following characteristics:
| Parameter | Value |
|---|---|
| CAS Registry Number | 324568-52-7 |
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19) |
| Standard InChIKey | PGVIRPTYJZFNOW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N |
The compound features a thiophene ring at its core, with multiple substituents including an amino group at position 2, a methyl group at position 4, a (2-methylphenyl)carbamoyl group at position 5, and an ethyl carboxylate group at position 3. This unique arrangement of functional groups contributes to its distinctive chemical and biological properties.
Synthesis and Preparation Methods
General Synthetic Approaches
Applications and Research Findings
Pharmaceutical and Biological Applications
Thiophene derivatives, including compounds structurally similar to Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, have demonstrated significant potential in pharmaceutical research due to their diverse biological activities:
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Antimicrobial Activity: Many thiophene derivatives exhibit activity against various bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial agents.
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Anti-inflammatory Properties: The structural features of this compound class make them candidates for anti-inflammatory drug development, with the potential to inhibit inflammatory pathways.
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Other Therapeutic Applications: Research on structurally related thiophene compounds indicates potential applications in areas such as:
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Anticancer therapy
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Antiviral treatment
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Management of metabolic disorders
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While specific biological activity data for Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is limited in the available literature, its structural features suggest potential for similar applications.
Materials Science and Chemical Research
Beyond pharmaceutical applications, thiophene derivatives have significant roles in materials science and chemical research:
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Precursors in Organic Synthesis: The compound may serve as a valuable intermediate in the synthesis of more complex molecules, particularly those containing thiophene cores.
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Structure-Activity Relationship Studies: The unique arrangement of functional groups makes this compound useful for investigating structure-activity relationships in thiophene derivatives.
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Development of Functional Materials: Related thiophene compounds have applications in the development of conductive polymers, semiconductors, and other functional materials.
| Hazard Type | Classification | Warning Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
These classifications are based on data from similar compounds and should be considered as guidance until specific hazard assessments for this exact compound are available .
Comparative Analysis with Related Compounds
Structural Variations and Their Impact
To better understand the properties and potential applications of Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, it is valuable to compare it with structurally related compounds:
These structural variations can significantly influence physicochemical properties, biological activities, and potential applications of the compounds.
Reactivity Patterns
The different functional groups present in Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate contribute to its chemical reactivity:
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The amino group at position 2 can participate in:
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Nucleophilic substitution reactions
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Formation of amides and imines
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Diazotization reactions
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The carboxylate ester group can undergo:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification with other alcohols
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Reduction to form alcohols or aldehydes
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The carbamoyl group provides opportunities for:
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Hydrogen bonding interactions
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Further functionalization through the nitrogen atom
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These reactivity patterns make the compound versatile for various chemical transformations and increase its utility in organic synthesis.
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